molecular formula C26H23NO4 B12382390 RAR|A antagonist 1

RAR|A antagonist 1

Cat. No.: B12382390
M. Wt: 413.5 g/mol
InChI Key: KFOYZMZJCMAUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAR|A antagonist 1 is a selective retinoic acid receptor alpha (RARα) antagonist. Retinoic acid receptors are nuclear receptors that play a crucial role in regulating gene expression, cell differentiation, and proliferation.

Preparation Methods

The synthesis of RAR|A antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of reagents like lithium diisopropylamide (LDA) and palladium catalysts . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

RAR|A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

RAR|A antagonist 1 exerts its effects by binding to the retinoic acid receptor alpha (RARα) and inhibiting its activity. This prevents the receptor from activating gene transcription, leading to changes in cell differentiation and proliferation. The molecular targets of this compound include genes involved in cell cycle regulation, apoptosis, and differentiation . The pathways affected by this compound are crucial for maintaining normal cellular functions and preventing the uncontrolled growth of cancer cells .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

4-[[2,2-dimethyl-4-(4-methylphenyl)chromene-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C26H23NO4/c1-16-4-6-17(7-5-16)22-15-26(2,3)31-23-13-10-19(14-21(22)23)24(28)27-20-11-8-18(9-12-20)25(29)30/h4-15H,1-3H3,(H,27,28)(H,29,30)

InChI Key

KFOYZMZJCMAUGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O)(C)C

Origin of Product

United States

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